

CAS number and molecular weight of Diphenyl-silane

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Compound of Interest

Compound Name: *Diphenyl-silane*

Cat. No.: *B7780646*

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Diphenyl-silane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-silane ((C₆H₅)₂SiH₂) is an organosilicon compound that has garnered significant attention in the scientific community for its versatility as a reducing agent and as a precursor in the synthesis of silicon-containing polymers and materials.^[1] Its unique reactivity, stemming from the silicon-hydrogen bond, makes it a valuable reagent in a multitude of chemical transformations, including hydrosilylation, reduction of carbonyls, and deoxygenation reactions. This guide provides an in-depth overview of the properties, synthesis, and key applications of **Diphenyl-silane**, complete with detailed experimental protocols and logical workflow diagrams.

Physicochemical Properties and Data

Diphenyl-silane is a colorless liquid at room temperature and is soluble in many common organic solvents.^{[1][2]} It is sensitive to air and moisture, and should be handled under an inert atmosphere.^[2] Key quantitative data for **Diphenyl-silane** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	775-12-2	[2] [3]
Molecular Formula	C ₁₂ H ₁₂ Si	[3] [4]
Molecular Weight	184.31 g/mol	[2] [3]
Boiling Point	95-97 °C at 13 mmHg	[2] [4]
Density	0.993 g/mL at 25 °C	[2] [4]
Refractive Index (n ²⁰ /D)	1.579	[2]
Flash Point	209 °F (98.3 °C)	[2]

Synthesis of Diphenyl-silane

The synthesis of **Diphenyl-silane** typically involves the reduction of a dichlorodiphenylsilane precursor. Several reducing agents can be employed, with lithium aluminum hydride and calcium hydride being common choices.

Experimental Protocol: Synthesis via Reduction of Dichlorodiphenylsilane

This protocol describes a common laboratory-scale synthesis of **Diphenyl-silane**.

Materials:

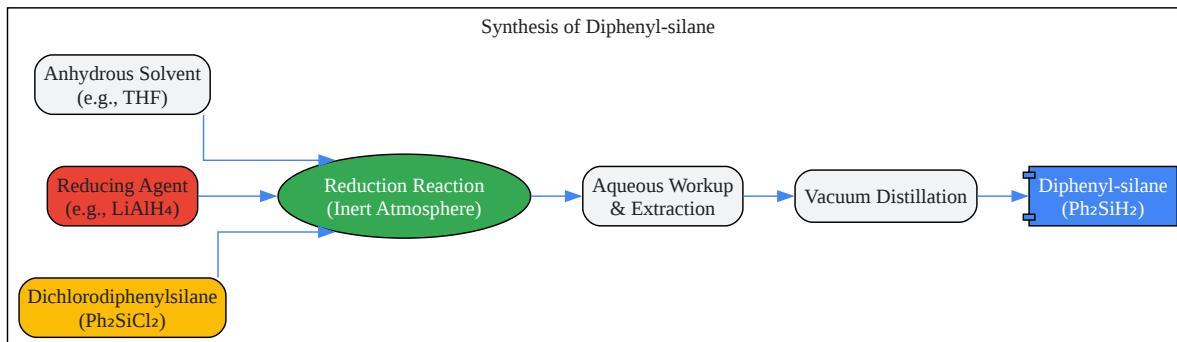
- Dichlorodiphenylsilane (Ph₂SiCl₂)
- Lithium aluminum hydride (LiAlH₄) or Calcium Hydride (CaH₂)
- Anhydrous tetrahydrofuran (THF) or Diethylene glycol dimethyl ether
- Anhydrous diethyl ether
- 1 M Hydrochloric acid (HCl) solution (ice-cold)
- Anhydrous magnesium sulfate (MgSO₄)

- Nitrogen or Argon gas for inert atmosphere
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

- **Apparatus Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a gas outlet connected to a bubbler, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent reaction with the moisture-sensitive reagents.
- **Inert Atmosphere:** Purge the entire system with dry nitrogen or argon gas for at least 15-20 minutes to establish an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
- **Reagent Preparation:** In the reaction flask, place a stirred suspension of the reducing agent (e.g., 1.1 equivalents of LiAlH₄) in anhydrous THF.
- **Addition of Precursor:** Dissolve dichlorodiphenylsilane (1 equivalent) in anhydrous THF and add it to the dropping funnel.
- **Reaction:** Slowly add the dichlorodiphenylsilane solution to the stirred suspension of the reducing agent in the flask. The addition should be done at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours to ensure the reaction goes to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of ice-cold 1 M HCl solution to neutralize any unreacted reducing agent. This step should be performed with extreme care as it can be highly exothermic and produce hydrogen gas.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

- Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude **Diphenyl-silane** can be purified by vacuum distillation to yield a colorless liquid.



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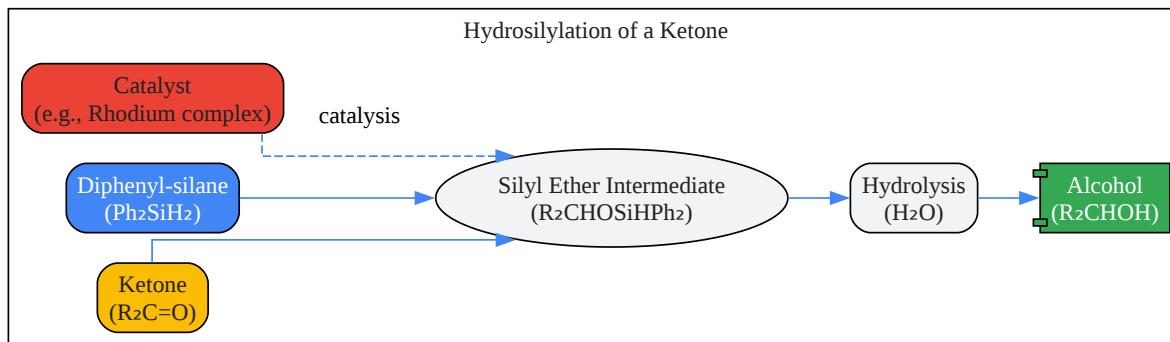
Caption: Workflow for the synthesis of **Diphenyl-silane**.

Key Applications in Chemical Synthesis

Diphenyl-silane is a powerful and selective reducing agent in a variety of organic transformations. Its utility is highlighted in the following applications.

Hydrosilylation of Carbonyl Compounds

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-oxygen double bond in aldehydes and ketones. This reaction, often catalyzed by transition metal complexes, is a fundamental method for the reduction of carbonyls to the corresponding alcohols.



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Caption: General pathway for ketone hydrosilylation.

Experimental Protocol: Rhodium-Catalyzed Reduction of an Ester

This protocol details the reduction of a carboxylic ester to an alcohol using **Diphenyl-silane** in the presence of a rhodium catalyst.^[5]

Materials:

- Carboxylic ester (e.g., ethyl decanoate)
- **Diphenyl-silane**
- Wilkinson's catalyst ($[\text{RhCl}(\text{PPh}_3)_3]$) or $[\text{RhCl}(\text{cod})]_2/4\text{PPh}_3$
- Anhydrous solvent (e.g., THF)
- Nitrogen or Argon gas for inert atmosphere
- Schlenk tube or similar reaction vessel

Procedure:

- **Inert Atmosphere:** In a Schlenk tube under an inert atmosphere of nitrogen or argon, add the carboxylic ester (1 equivalent) and the rhodium catalyst (e.g., 1 mol% Wilkinson's catalyst).
- **Solvent and Reagent Addition:** Add anhydrous THF to dissolve the starting materials. Then, add **Diphenyl-silane** (2-3 equivalents) to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC) or TLC. With Wilkinson's catalyst, the reduction of esters like ethyl decanoate can be complete within 6 hours.^[5]
- **Workup:** Upon completion, the reaction mixture is typically subjected to an aqueous workup to hydrolyze the resulting silyl ether and isolate the desired alcohol. The product can then be purified by column chromatography.

Conclusion

Diphenyl-silane is a cornerstone reagent in modern synthetic chemistry, offering a reliable and often highly selective means of reduction and functionalization. Its applications extend from fundamental organic transformations to the synthesis of advanced materials. The protocols and data presented in this guide are intended to provide researchers and professionals with a solid foundation for the safe and effective use of this versatile compound in their work. As research continues to uncover new catalytic systems and applications, the importance of **Diphenyl-silane** in the chemical sciences is poised to grow even further.

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